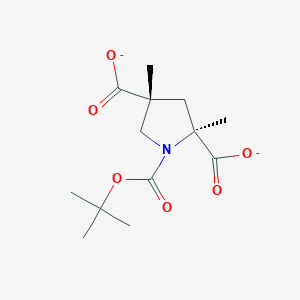
(2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate is a complex organic compound that belongs to the class of pyrrolidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of tert-butyl esters and dimethyl groups to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
(2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity and interactions with biomolecules. It could be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored for its efficacy in treating certain diseases or conditions, although specific applications would require extensive research and clinical trials.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or other specialized products. Its unique chemical properties make it a valuable candidate for various industrial applications.
作用機序
The mechanism of action of (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as enzyme inhibition, receptor modulation, or signal transduction.
類似化合物との比較
Similar Compounds
- (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate can be compared with other pyrrolidine derivatives that have similar structural features.
- Compounds such as 2,4-dimethylpyrrolidine and 1-tert-butylpyrrolidine may share some chemical properties and reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups
特性
分子式 |
C13H19NO6-2 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC名 |
(2S,4R)-2,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,4-dicarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-11(2,3)20-10(19)14-7-12(4,8(15)16)6-13(14,5)9(17)18/h6-7H2,1-5H3,(H,15,16)(H,17,18)/p-2/t12-,13+/m1/s1 |
InChIキー |
ZPGMEPRUPGEUJE-OLZOCXBDSA-L |
異性体SMILES |
C[C@]1(C[C@@](N(C1)C(=O)OC(C)(C)C)(C)C(=O)[O-])C(=O)[O-] |
正規SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)
![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)


![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
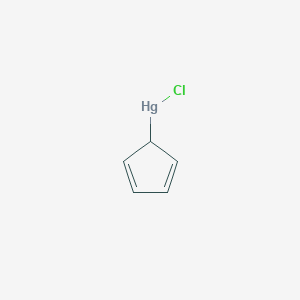
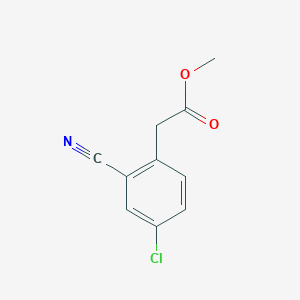
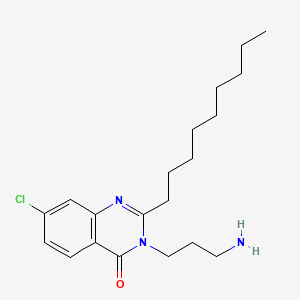
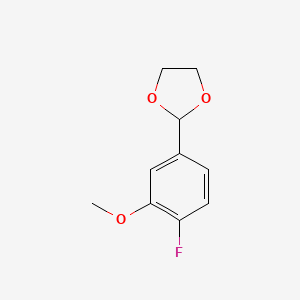
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
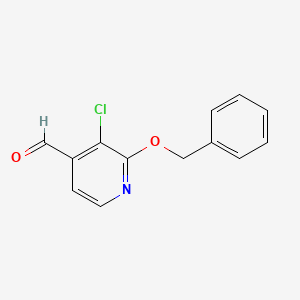
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
